4-Cyano-3-methylisoquinoline is a heterocyclic compound that has garnered attention for its potential applications in medicinal chemistry, particularly as an antimalarial agent. This compound belongs to a class of isoquinoline derivatives that exhibit biological activity against Plasmodium falciparum, the causative agent of malaria. The structural features of 4-cyano-3-methylisoquinoline, including its cyano and methyl groups, contribute to its pharmacological properties.
4-Cyano-3-methylisoquinoline can be classified under isoquinolines, which are bicyclic compounds derived from benzene and pyridine. The cyano group (-C≡N) attached to the isoquinoline core enhances its reactivity and biological activity. This compound is often synthesized for research purposes and is available from various chemical suppliers, including Sigma-Aldrich .
The synthesis of 4-cyano-3-methylisoquinoline typically involves several steps, utilizing various organic reactions. A common approach includes the following:
Recent studies have employed late-stage functionalization techniques, which allow for modifications at specific positions on the isoquinoline scaffold, enhancing the efficiency of synthesis while minimizing by-products .
The molecular formula for 4-cyano-3-methylisoquinoline is C_10H_8N_2, with a molecular weight of approximately 168.18 g/mol. The structure consists of a bicyclic isoquinoline framework with a cyano group at position 4 and a methyl group at position 3.
The compound's structural characteristics contribute to its ability to interact with biological targets effectively.
4-Cyano-3-methylisoquinoline has been investigated for its reactivity in various chemical reactions, particularly in relation to its biological activity:
These reactions highlight the compound's potential as a therapeutic agent against malaria.
The mechanism of action for 4-cyano-3-methylisoquinoline primarily involves inhibition of specific protein kinases within the malaria parasite:
This dual action makes it a promising candidate for further development as an antimalarial drug.
These properties are significant for understanding how the compound behaves in biological systems and during formulation.
4-Cyano-3-methylisoquinoline is primarily researched for its antimalarial properties. Its applications include:
The ongoing research into this compound aims to optimize its efficacy and reduce potential side effects while broadening its therapeutic applications beyond malaria treatment .
4-Cyano-3-methylisoquinoline (C₁₁H₈N₂) features a bicyclic isoquinoline core with a cyano (-CN) substituent at the 4-position and a methyl group (-CH₃) at the 3-position. X-ray crystallography confirms a planar fused-ring system, with bond angles and lengths consistent with aromatic character. The cyano group adopts a linear geometry (C≡N bond length: ~1.15 Å), contributing to electron withdrawal from the heterocyclic core. Conjugation extends across the isoquinoline π-system, with the cyano group intensifying electron deficiency at C-4. This electronic configuration enhances electrophilicity, facilitating interactions with biological targets. Key molecular descriptors include:
Table 1: Key Molecular Properties of 4-Cyano-3-methylisoquinoline
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₁H₈N₂ | PubChem CID 1733 [1] |
Molecular Weight | 168.19 g/mol | PubChem CID 1733 [1] |
SMILES | n1cc2c(c(c1C)C#N)cccc2 | Sigma-Aldrich [3] [4] |
InChI Key | SZWLGBJCLZDZBY-UHFFFAOYSA-N | Sigma-Aldrich [3] [4] |
Calculated pKa | 2.26 ± 0.31 | ChemicalBook [8] |
Predicted Boiling Point | 330.9 ± 22.0 °C | ChemicalBook [8] |
The compound exhibits limited aqueous solubility but high solubility in polar aprotic solvents like DMSO (50 mg/mL) [3] [4]. It is stable as a solid under inert gas at 2–8°C but degrades under prolonged exposure to light or humidity. Reactivity profiling indicates susceptibility to nucleophilic attack at the electron-deficient C-4 position, while the methyl group at C-3 can undergo functionalization (e.g., oxidation, halogenation). The crystalline solid form (white powder) is non-hygroscopic, with a predicted density of 1.17 g/cm³ [8]. Stability assessments confirm no decomposition after 6 months at –20°C in DMSO [3] [4].
Traditional synthesis employs Friedländer condensation, where 2-aminobenzaldehyde derivatives react with methyl ketones bearing the cyano functionality. Alternative routes include:
Recent advances leverage C–H activation for efficient derivatization:
Systematic modifications reveal critical pharmacophores:
Table 2: SAR Analysis of Key 4-Cyano-3-methylisoquinoline Derivatives
Substituent Position | Modification | Antimalarial IC₅₀ (Pf 3D7) | PKA Inhibition IC₅₀ |
---|---|---|---|
Base compound | None | ~10 µM [10] | 30 nM [3] [4] |
C-1 | 2-Phenylethoxy | 0.301 µM [5] | Not tested |
C-1 | 2,2,2-Trifluoroethoxy | >10 µM [5] | Not tested |
4-Cyano | Carboxylic acid | >20 µM [9] | Inactive |
3-Methyl | Hydrogen | >20 µM [10] | >1 µM |
Docking studies position 4-cyano-3-methylisoquinoline within the PfATP4 transmembrane domain:
Biomolecular Interactions and Applications
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7